molecular formula C8H5BrN2 B7972503 (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile

(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile

Katalognummer: B7972503
Molekulargewicht: 209.04 g/mol
InChI-Schlüssel: JGRRIGZCTZOTFC-HNQUOIGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile ( 1616502-81-8) is a brominated vinyl derivative of pyridine offered with a documented purity of 97% . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. With the molecular formula C8H5BrN2 and a molecular weight of 209.05 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry research . The structure incorporates both a bromine atom and a nitrile group on a vinylpyridine scaffold, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to create more complex biaryl systems. Researchers utilize this compound in the exploration of new pharmaceutical candidates, particularly in the synthesis of molecules for pharmacological screening. The presence of the electron-withdrawing nitrile group influences the electronic properties of the system, which can be crucial in the development of materials with specific electronic characteristics or in the design of enzyme inhibitors. For optimal stability, it is recommended to store this compound at 2-8°C .

Eigenschaften

IUPAC Name

(E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRRIGZCTZOTFC-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Br)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are widely employed for constructing carbon-carbon bonds in heteroaromatic systems. A plausible route involves coupling a 2-bromopyridine-3-boronic acid derivative with an acrylonitrile-based partner. For instance, 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol was synthesized via a Sonogashira-type coupling using palladium diacetate and biphenyl-2-yl-di-tert-butyl-phosphane, yielding 39.6% under optimized conditions. Adapting this method, replacing the propynol with a nitrile-containing alkyne could yield the target compound. However, challenges include controlling stereochemistry and avoiding over-bromination byproducts.

Heck Reaction for Alkene Formation

The Heck reaction offers a pathway to introduce the propenenitrile moiety directly onto the pyridine ring. Using 3-bromo-2-iodopyridine and acrylonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) could facilitate double bond formation. The reaction typically requires polar aprotic solvents like DMF and temperatures of 60–100°C. A key advantage is the inherent E-selectivity of the Heck reaction, aligning with the target’s configuration.

Wittig Reaction Strategies

Aldehyde Intermediate Synthesis

The Wittig reaction is a robust method for constructing E-alkenes. First, 2-bromopyridine-3-carbaldehyde must be synthesized. Directed ortho-metalation (DoM) of 2-bromopyridine using LDA or Grignard reagents, followed by formylation with DMF, provides the aldehyde precursor. This step is critical, as impurities in the aldehyde can drastically reduce Wittig reaction yields.

Ylide Preparation and Coupling

Reacting the aldehyde with (cyanomethylene)triphenylphosphorane generates the E-alkene. Stabilized ylides, such as those derived from nitriles, favor E-configuration due to reduced steric hindrance. For example, a similar Wittig reaction with benzaldehyde derivatives achieved 56–76% yields in pyridine alkylation. Optimizing solvent choice (e.g., THF or DCM) and reaction time (4–12 hours) is essential to maximize efficiency.

Bromination and Functionalization Methods

Electrophilic Bromination of Pyridine Derivatives

Direct bromination of 3-(pyridin-3-yl)prop-2-enenitrile poses challenges due to the electron-deficient nature of pyridine. However, using Br₂ in the presence of Lewis acids like FeCl₃ or AlCl₃ can enhance reactivity. For instance, bromination of ethylene derivatives with Br₂ in CCl₄ yielded dibromo adducts with 60–95% efficiency. To achieve 2-bromo selectivity, pre-coordinating the pyridine nitrogen with BF₃ or using directing groups (e.g., –OMe) may improve regioselectivity.

Diazotization-Bromination of Aminopyridines

Adapting the Craig process, 2-aminopyridine can be diazotized with HBr and Br₂ in H₂SO₄ to produce 2-bromopyridine. Subsequent functionalization at the 3-position via Vilsmeier-Haack formylation introduces an aldehyde group, enabling a Wittig reaction as described in Section 2. This multistep approach mitigates byproducts like 2,5-dibromopyridine but requires stringent control of HBr:H₂SO₄ ratios (2:8 to 8:2).

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield RangeCitations
Suzuki-Miyaura CouplingHigh functional group toleranceRequires boronic acid synthesis30–50%
Heck ReactionE-selectivity, one-step alkene formationLimited to vinyl halides40–65%
Wittig ReactionStereochemical controlMultistep aldehyde synthesis50–75%
Diazotization-BrominationScalability, cost-effective reagentsByproduct formation, harsh conditions45–60%

The Wittig reaction offers superior stereoselectivity, whereas palladium-catalyzed methods are more modular. Diazotization-bromination is economical but less precise.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of imines or amides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Addition Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Wirkmechanismus

The mechanism of action of (2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopyridine moiety can facilitate binding to target proteins, while the nitrile group can participate in covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine/Heteroaryl Substitutions

Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(2E)-3-(Pyridin-3-yl)prop-2-enenitrile Pyridin-3-yl 130.15 CAS 54356-27-3; used in ligand design
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile 2,6-Dichloropyridin-3-yl 199.91* High purity (97%); halogenated analog
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Benzothiazolyl, dimethylamino 229.29* Planar structure; strong π-π stacking

*Calculated based on molecular formulas.

Key Observations:
  • Halogen Effects: Bromine in the target compound may enhance electrophilicity compared to non-halogenated analogs like (2E)-3-(pyridin-3-yl)prop-2-enenitrile. Chlorine in dichloro analogs (e.g., HC-4473) increases molecular weight and polarizability but reduces steric bulk compared to bromine .
  • Heteroaryl Groups : Replacement of pyridine with benzothiazole (as in ) introduces sulfur-based interactions, altering crystal packing and biological activity .

Electronic and Reactivity Comparisons

  • α,β-Unsaturated Nitrile Core : The conjugated system acts as a Michael acceptor, reacting with nucleophiles like thiols. For example, benzothiazole-containing analogs () exhibit cysteine-dependent inhibition of RGS proteins due to this reactivity .
  • Electron-Withdrawing Effects: Bromine’s inductive effect lowers the LUMO energy of the target compound compared to non-halogenated derivatives, enhancing electrophilicity. This contrasts with electron-donating groups (e.g., diphenylamino in ), which raise HOMO levels and improve charge-transfer properties .

Crystal Packing and Intermolecular Interactions

  • Planarity and Stacking : The planar structure of benzothiazole analogs () facilitates π-π stacking, while bromine in the target compound may promote halogen bonding with electron-rich aromatic systems .
  • Hydrogen Bonding: Dimethylamino groups in enable intramolecular hydrogen bonds, whereas bromine’s steric bulk in the target compound may limit such interactions .

Biologische Aktivität

(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile is a biologically active compound with significant implications in medicinal chemistry. Its structure features a bromopyridine moiety linked to a prop-2-enenitrile group, characterized by a double bond and a cyano group that enhances its reactivity. This compound has garnered attention for its potential interactions with various biological targets, including enzymes and receptors, which may lead to modulation of their activity.

Research indicates that this compound may interact with several biological systems through distinct mechanisms. These include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling and physiological responses.

The precise pathways and mechanisms of action are context-dependent and can vary based on the presence of other compounds that may influence its effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features. A comparative analysis of similar compounds reveals that the bromine substituent plays a crucial role in determining its reactivity profile. For instance:

Compound NameStructural Features
(2E)-3-(2-chloropyridin-3-yl)prop-2-enenitrileChlorine atom instead of bromine
(2E)-3-(2-fluoropyridin-3-yl)prop-2-enenitrileFluorine atom instead of bromine
(2E)-3-(2-iodopyridin-3-yl)prop-2-enenitrileIodine atom instead of bromine

The unique properties of the bromine atom allow for specific substitution reactions that may not occur with other halogens due to differences in size and electronegativity .

Enzyme Interactions

Recent studies have focused on the enzyme-inhibitory potential of this compound. For example, molecular docking studies have suggested that this compound exhibits favorable binding affinities toward certain target enzymes, indicating its potential as a lead compound in drug development.

Example Study

In a study examining the inhibition of tankyrase enzymes, several analogs were tested for their potency against tankyrase-1 and tankyrase-2. The results indicated that modifications in the 3-position of the aryl group significantly affected inhibitory activity, with certain substitutions enhancing selectivity for cancer cell lines over normal cells .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays demonstrated that this compound exhibited anti-proliferative effects against human colon carcinoma cells, suggesting its potential as an anticancer agent .

Pharmacological Applications

The pharmacological applications of this compound extend beyond cancer treatment. Its ability to modulate receptor activity positions it as a candidate for developing therapies targeting various diseases influenced by receptor signaling pathways.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile, and what are their key reaction conditions?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For example, a bromopyridine derivative may undergo condensation with acrylonitrile derivatives under basic conditions (e.g., using piperidine as a catalyst) to form the α,β-unsaturated nitrile moiety. Optimization of solvent polarity (e.g., DMF or ethanol) and temperature (60–100°C) is critical to enhance yield and regioselectivity .
  • Key Considerations :

Reaction TypeCatalysts/SolventsTemperature RangeYield Optimization
CondensationPiperidine/DMF60–80°CAdjust stoichiometry of bromopyridine precursor
Cross-CouplingPd(PPh₃)₄/THF80–100°CUse excess acrylonitrile derivative

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm the (E)-configuration via coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}). IR spectroscopy can identify the nitrile stretch (~2220 cm1^{-1}) and C=C bonds (~1600 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX or OLEX2 is essential for unambiguous structural confirmation. Refinement protocols should account for anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound?

  • Methodological Answer : Regioselectivity challenges arise during bromopyridine functionalization. Strategies include:

  • Directed Metalation : Use directing groups (e.g., pivalamide) on the pyridine ring to control bromination sites .
  • Microwave-Assisted Synthesis : Reduces side reactions by shortening reaction times, improving yield of the desired (E)-isomer .
    • Data Contradiction Analysis : If unexpected isomers form, employ HPLC or GC-MS to quantify ratios and adjust reaction kinetics (e.g., lower temperature, slower reagent addition) .

Q. What strategies mitigate the reactivity of the α,β-unsaturated nitrile group during biological assays?

  • Methodological Answer : The electrophilic acrylonitrile group can cause nonspecific binding in protein interaction studies (e.g., RGS4 inhibition). Mitigation strategies:

  • Competitive Binding Assays : Include cysteine scavengers (e.g., β-mercaptoethanol) to reduce false positives.
  • Mutagenesis : Replace reactive cysteine residues in target proteins (e.g., RGS4 Cys148) to assess specificity .
    • Key Assay Parameters :
Assay TypeTarget ProteinIC50_{50} RangeSpecificity Controls
Time-resolved FRETRGS41–10 µMCysteine-free mutants

Q. How to resolve discrepancies between computational modeling and experimental crystallographic data?

  • Methodological Answer : Discrepancies often arise from disordered solvent molecules or incorrect symmetry assignments. Use SHELXL for iterative refinement, incorporating hydrogen-bonding restraints and TLS parameters for thermal motion. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare bond lengths and angles .
  • Software Workflow :

StepToolApplication
Structure SolutionSHELXDHeavy atom positioning
RefinementOLEX2Real-space correction
ValidationPLATONCheck for missed symmetry

Q. What in vitro assays are suitable for studying its interaction with RGS proteins?

  • Methodological Answer :

  • Time-Resolved FRET (TR-FRET) : Monitor RGS4-Gαo interactions using terbium-labeled Gαo and Alexa Fluor 488-labeled RGS4. Measure IC50_{50} values under varying compound concentrations .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to assess reversible inhibition.
    • Critical Controls :
  • Include CCG-63802 (a structurally related inhibitor) as a positive control.
  • Validate with cysteine mutagenesis to confirm covalent vs. non-covalent binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.